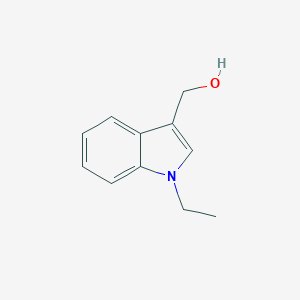

1H-Indole-3-methanol, 1-ethyl-

描述

1H-Indole-3-methanol, 1-ethyl- (C₁₁H₁₃NO) is an indole derivative featuring an ethyl group at the 1-position of the indole ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Indole derivatives are widely studied due to their structural versatility and biological relevance, including roles in pharmaceutical and agrochemical applications.

属性

CAS 编号 |

110326-14-2 |

|---|---|

分子式 |

C11H13NO |

分子量 |

175.23 g/mol |

IUPAC 名称 |

(1-ethylindol-3-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |

InChI 键 |

STFQPSBXKZSHQS-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C2=CC=CC=C21)CO |

规范 SMILES |

CCN1C=C(C2=CC=CC=C21)CO |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to fluorophenylmethyl analogs (Compounds 31, 32), which balance lipophilicity with polar fluorine atoms.

- Hydrogen Bonding : The -CH₂OH group at the 3-position enables hydrogen bonding, critical for interactions in biological systems.

常见问题

Q. Key Characterization Tools :

- NMR spectroscopy : Confirmation of substitution patterns via and NMR (e.g., δ 4.91 ppm for CH-OH in fluorobenzyl derivatives) .

- Mass spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns (e.g., m/z 238.1 [M+H-HO] for compound 31) .

How do structural modifications at the indole nitrogen and 3-methanol group influence biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that:

- N1-alkylation : The 1-ethyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted indoles .

- 3-Methanol derivatization : Converting the hydroxyl group to esters or ethers can modulate solubility and metabolic stability. For example, fluorobenzyl substitutions at N1 (e.g., compound 32) show altered antibacterial potency due to electronic effects .

- Substituent positioning : Meta- vs. para-fluorine placement on benzyl groups (e.g., compounds 31 vs. 32) impacts steric and electronic interactions with target proteins, leading to activity discrepancies .

Q. Methodological Recommendations :

- Systematic SAR screening : Use parallel synthesis to generate diverse derivatives, followed by in vitro assays (e.g., antimicrobial or enzyme inhibition) .

- Computational docking : Pair experimental data with molecular modeling to predict binding affinities .

What analytical techniques are most reliable for resolving structural ambiguities in 1-ethyl-indole derivatives?

Basic Research Question

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for single-crystal structure determination, particularly for resolving tautomerism or stereochemical ambiguities .

- High-resolution mass spectrometry (HRMS) : Accurately confirms molecular formulas (e.g., CHNO with HRMS m/z 224.1079) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, such as distinguishing indole C2/C4 protons .

Case Study : Compound 3h (2-((1H-Indol-3-yl)methyl)phenol) was characterized via NMR (δ 4.10 ppm for CH) and HRMS, validated against literature data .

How should researchers address contradictory bioactivity data between similar derivatives?

Advanced Research Question

Contradictions often arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, solvent) can alter compound solubility or stability.

- Substituent electronic effects : Para-fluorine (electron-withdrawing) vs. meta-fluorine (mildly electron-donating) on benzyl groups may differentially affect target binding .

Q. Resolution Strategies :

- Dose-response profiling : Establish EC/IC curves under standardized conditions.

- Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may explain potency loss in vivo .

What methodologies are critical for assessing the environmental impact of 1-ethyl-indole derivatives?

Advanced Research Question

- Biodegradability assays : Use OECD 301 guidelines to measure microbial degradation rates in aqueous systems .

- Ecotoxicology testing : Evaluate acute toxicity in Daphnia magna or algae to determine LC values .

- Bioaccumulation potential : Calculate log P values (e.g., using ChemAxon software) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。